N-(3-methylphenyl)-2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements
Preparation Methods
The synthesis of N-(3-methylphenyl)-2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-methylphenylamine with 4-nitrobenzaldehyde to form an intermediate Schiff base, which is then cyclized with phthalic anhydride under acidic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
N-(3-methylphenyl)-2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles and nucleophiles.
Scientific Research Applications
N-(3-methylphenyl)-2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-(3-methylphenyl)-2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide can be compared with similar compounds such as:
N-[(E)-(3-methylphenyl)methylidene]-N-(4-nitrophenyl)amine: Shares similar structural features but lacks the dioxoisoindole moiety.
N-(4-nitrophenyl)-2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxamide: Isomeric compound with different substitution patterns.
N-(3-methylphenyl)-2-(4-nitrophenyl)phthalimide:
Properties
Molecular Formula |
C22H15N3O5 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C22H15N3O5/c1-13-3-2-4-15(11-13)23-20(26)14-5-10-18-19(12-14)22(28)24(21(18)27)16-6-8-17(9-7-16)25(29)30/h2-12H,1H3,(H,23,26) |
InChI Key |
WWPQVGUZJZWDMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.